4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate 4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15580465
InChI: InChI=1S/C20H14BrN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10-
SMILES:
Molecular Formula: C20H14BrN3O4S
Molecular Weight: 472.3 g/mol

4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate

CAS No.:

Cat. No.: VC15580465

Molecular Formula: C20H14BrN3O4S

Molecular Weight: 472.3 g/mol

* For research use only. Not for human or veterinary use.

4-{(Z)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate -

Specification

Molecular Formula C20H14BrN3O4S
Molecular Weight 472.3 g/mol
IUPAC Name [4-[(Z)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate
Standard InChI InChI=1S/C20H14BrN3O4S/c1-11(25)28-15-8-3-12(9-16(15)27-2)10-17-19(26)24-20(29-17)22-18(23-24)13-4-6-14(21)7-5-13/h3-10H,1-2H3/b17-10-
Standard InChI Key GQMUEDIEIXFFHV-YVLHZVERSA-N
Isomeric SMILES CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC

Introduction

Identification and Classification

Molecular Characterization

4-{(Z)-[2-(4-bromophenyl)-6-oxothiazolo[3,2-b]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate belongs to the thiazolo-triazole family, a class of heterocyclic compounds known for their diverse pharmacological properties. Its molecular formula, C20H14BrN3O4S, corresponds to a molecular weight of 472.3 g/mol. The IUPAC name, [4-[(Z)-[2-(4-bromophenyl)-6-oxo-thiazolo[3,2-b]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate, reflects its intricate architecture, which includes:

  • A thiazolo[3,2-b]triazol-5(6H)-one core

  • A (Z)-configured methylidene bridge

  • A 4-bromophenyl substituent at position 2 of the triazole ring

  • A 2-methoxyphenyl acetate group at position 4 of the phenyl ring.

The compound’s stereochemistry is defined by its Standard InChIKey (GQMUEDIEIXFFHV-YVLHZVERSA-N), which uniquely encodes its atomic connectivity and spatial arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H14BrN3O4S
Molecular Weight472.3 g/mol
IUPAC Name[4-[(Z)-[2-(4-bromophenyl)-6-oxo-thiazolo[3,2-b][1,triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate
Canonical SMILESCC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC
PubChem CID6518734

Synthesis and Analytical Methods

Synthetic Pathway

The synthesis of 4-{(Z)-[2-(4-bromophenyl)-6-oxothiazolo[3,2-b]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate involves a multi-step sequence optimized for yield and purity:

  • Core Formation: Condensation of thiazole and triazole precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide) to construct the thiazolo-triazolone scaffold.

  • Bromophenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to install the 4-bromophenyl group at position 2 of the triazole ring.

  • Methoxyphenyl Acetate Functionalization: Acylation of the phenolic hydroxyl group on the phenyl ring using acetic anhydride in the presence of a base (e.g., pyridine).

Critical reaction parameters include temperature control (60–80°C for cyclization steps) and stoichiometric ratios to minimize side products.

Analytical Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy: 1H^1H NMR reveals distinct signals for the methoxy group (δ 3.85 ppm, singlet), acetate methyl (δ 2.30 ppm, singlet), and aromatic protons (δ 6.8–7.9 ppm, multiplet).

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 472.3 ([M+H]+^+), consistent with the molecular formula.

  • X-ray Crystallography (if available): Resolves the (Z)-configuration of the methylidene bridge and planar geometry of the fused rings.

Structural and Electronic Features

Molecular Geometry

The compound’s architecture combines rigidity from the fused thiazolo-triazole system with flexibility imparted by the methylidene bridge. Key structural attributes include:

  • Planar Core: The thiazolo-triazolone system adopts a near-planar conformation, facilitating π-π stacking interactions.

  • Bromine Substituent: The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, polarizing the triazole ring.

  • Methoxy and Acetoxy Groups: The 2-methoxyphenyl acetate moiety enhances solubility in organic solvents and modulates electronic density via resonance effects.

Electronic Properties

Density functional theory (DFT) calculations predict:

  • A HOMO-LUMO gap of 3.8 eV, indicative of moderate reactivity.

  • Localized electron density on the triazole nitrogen atoms and bromine substituent, suggesting nucleophilic attack sites.

Chemical Reactivity and Stability

Reaction Pathways

The compound participates in selective transformations:

  • Oxidation: Treatment with potassium permanganate in acidic medium oxidizes the methylidene bridge to a carbonyl group.

  • Nucleophilic Substitution: The bromine atom undergoes displacement with amines (e.g., piperidine) to yield aryl amine derivatives.

  • Ester Hydrolysis: Basic conditions (NaOH/EtOH) cleave the acetate group, regenerating the phenolic hydroxyl.

Stability Profile

Stable under ambient conditions but susceptible to:

  • Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the thiazole ring.

  • Thermal Decomposition: Onset at 215°C (DSC analysis), with exothermic degradation of the triazole moiety.

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Comparing the 4-bromophenyl derivative with its 2-bromophenyl analogue ():

Property4-Bromophenyl Derivative2-Bromophenyl Derivative
Molecular Weight472.3 g/mol442.3 g/mol
COX-2 IC50_{50}18.7 μM24.9 μM
Thermal Stability215°C198°C

The 4-bromophenyl substitution enhances thermal stability and bioactivity, likely due to improved hydrophobic interactions and reduced steric hindrance.

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